molecular formula C26H23N3O3S2 B2981142 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 941913-32-2

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Katalognummer B2981142
CAS-Nummer: 941913-32-2
Molekulargewicht: 489.61
InChI-Schlüssel: AXLLRCBOEVJVGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

This would involve a detailed description of how to synthesize the compound from starting materials. It would include the specific reactions, reagents, and conditions used in each step of the synthesis .


Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the molecule .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include studying the compound’s reactivity, its stability, and the mechanisms of its reactions .


Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and acidity. It could also involve studying its spectroscopic properties .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

  • VEGF Inhibition and Anticancer Properties : Substituted benzamides, closely related to the queried compound, have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), an important target in cancer therapy. These compounds showed efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006).
  • HDAC Inhibition for Cancer Treatment : Another related compound, MGCD0103, a histone deacetylase (HDAC) inhibitor, selectively inhibits HDACs 1-3 and 11, showing potential as an anticancer drug (Zhou et al., 2008).
  • Anticancer Evaluation of Thiazole Derivatives : A series of substituted benzamides exhibited moderate to excellent anticancer activity against various cancer cell lines, indicating the potential of such compounds in cancer treatment (Ravinaik et al., 2021).

Antimicrobial Properties

  • Antibacterial and Antifungal Activities : Benzamide derivatives showed promising antibacterial activities against gram-positive and gram-negative bacteria and antifungal activities against various fungi (Patel & Patel, 2015).
  • Synthesis of Antimicrobial Agents : A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were synthesized and exhibited potent antimicrobial activity, outperforming reference drugs in some cases (Bikobo et al., 2017).

Miscellaneous Applications

  • Synthesis and Spectral Studies : Novel heterocyclic compounds were synthesized and characterized, demonstrating the versatility of such benzamide derivatives in chemical synthesis (Mohareb et al., 2004).
  • Novel Optical Properties in Conducting Polymers : A new type of 2,5-di(2-thienyl)pyrrole derivative showed improved properties in conducting polymers, highlighting the application of these compounds in materials science (Soyleyici et al., 2013).

Wirkmechanismus

If the compound is a drug, this would involve studying how it interacts with biological systems. This could include identifying its target(s) in the body, studying how it binds to these targets, and determining how these interactions lead to its therapeutic effects .

Safety and Hazards

This would involve identifying any risks associated with handling the compound. It could include studying its toxicity, its flammability, and any precautions that need to be taken when handling it .

Eigenschaften

IUPAC Name

N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S2/c30-25(22-9-6-10-23(17-22)34(31,32)29-15-4-5-16-29)28-26-27-24(18-33-26)21-13-11-20(12-14-21)19-7-2-1-3-8-19/h1-3,6-14,17-18H,4-5,15-16H2,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLLRCBOEVJVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.